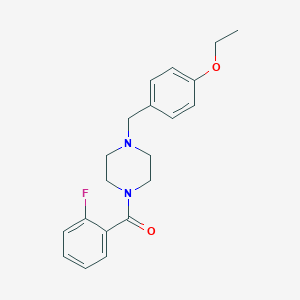
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity in the 1990s as a recreational drug. TFMPP is known for its hallucinogenic and stimulant effects, and has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine is not fully understood, but it is believed to act as a serotonin agonist, meaning that it binds to and activates serotonin receptors in the brain. This activation leads to the release of neurotransmitters such as dopamine and norepinephrine, which are responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been shown to produce a range of biochemical and physiological effects in the body. These include increased heart rate and blood pressure, dilation of the pupils, and changes in body temperature and metabolism. 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has also been shown to have effects on the immune system, and may have potential as an immunomodulatory agent.
Advantages and Limitations for Lab Experiments
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been used in laboratory experiments to study its effects on the brain and nervous system. One advantage of using 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine in these experiments is that it is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation is that 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine is a psychoactive drug, meaning that its effects on the brain may not be entirely representative of natural physiological processes.
Future Directions
There are several potential future directions for research on 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the drug's effects on the immune system, and whether it may have potential as an immunomodulatory agent. Additionally, further research is needed to fully understand the drug's mechanism of action and its effects on the brain and nervous system.
Synthesis Methods
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine can be synthesized through a multi-step process that involves the reaction of piperazine with benzoyl chloride and 2,4,5-trimethoxybenzyl chloride. The resulting compound is then purified using chromatography techniques to obtain 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine in its pure form.
Scientific Research Applications
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine has anti-anxiety and anti-depressant properties, and may be useful in the treatment of certain mental health disorders such as depression and anxiety.
properties
Product Name |
1-Benzoyl-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C21H26N2O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
phenyl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-14-20(27-3)19(26-2)13-17(18)15-22-9-11-23(12-10-22)21(24)16-7-5-4-6-8-16/h4-8,13-14H,9-12,15H2,1-3H3 |
InChI Key |
KCEYKNZEZHBUFN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Biphenyl-4-yl[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248442.png)



![1-(4-Ethylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248452.png)

![[4-(3-Benzyloxy-4-methoxy-benzyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B248454.png)

![(2-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazino]methanone](/img/structure/B248458.png)

![1-(3-Chlorobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248460.png)
![1-Cyclohexyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248461.png)

